molecular formula C10H15ClS B13567351 2-(2-(Chloromethyl)-2-methylbutyl)thiophene

2-(2-(Chloromethyl)-2-methylbutyl)thiophene

Cat. No.: B13567351
M. Wt: 202.74 g/mol
InChI Key: QCYWAVFDJYTKDU-UHFFFAOYSA-N
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Description

2-(2-(Chloromethyl)-2-methylbutyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Chloromethyl)-2-methylbutyl)thiophene can be achieved through various methods. One common approach involves the chloromethylation of thiophene derivatives. For instance, thiophene can be reacted with formaldehyde and hydrochloric acid in the presence of a catalyst to introduce the chloromethyl group . Another method involves the reaction of thiophen-2-ylmethanol with diisopropylethylamine and methanesulfonyl chloride in dichloromethane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chloromethylation reactions. These reactions are carried out in reactors equipped with cooling systems to maintain the desired temperature and prevent side reactions. The product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Chloromethyl)-2-methylbutyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Formation of new thiophene derivatives with different functional groups.

    Oxidation Reactions: Formation of sulfoxides and sulfones.

    Reduction Reactions: Formation of thiol derivatives.

Scientific Research Applications

2-(2-(Chloromethyl)-2-methylbutyl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Chloromethyl)-2-methylbutyl)thiophene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chloromethyl group, allowing it to react with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with biomolecules, potentially disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Chloromethyl)-2-methylbutyl)thiophene is unique due to the presence of both the chloromethyl and methylbutyl groups.

Properties

Molecular Formula

C10H15ClS

Molecular Weight

202.74 g/mol

IUPAC Name

2-[2-(chloromethyl)-2-methylbutyl]thiophene

InChI

InChI=1S/C10H15ClS/c1-3-10(2,8-11)7-9-5-4-6-12-9/h4-6H,3,7-8H2,1-2H3

InChI Key

QCYWAVFDJYTKDU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC1=CC=CS1)CCl

Origin of Product

United States

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